(4-Iodophenyl) 4-methylbenzenesulfonate
Overview
Description
(4-Iodophenyl) 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H11IO3S and a molecular weight of 374.19 g/mol . This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a 4-methylbenzenesulfonate group. It is commonly used in organic synthesis and various chemical reactions due to its unique structural properties.
Scientific Research Applications
(4-Iodophenyl) 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Safety and Hazards
The safety data sheet for a similar compound, Methyl benzenesulfonate, suggests that it is harmful if swallowed and causes severe skin burns and eye damage . It may cause an allergic skin reaction and respiratory irritation . Similar precautions may apply to “(4-Iodophenyl) 4-methylbenzenesulfonate”.
Mechanism of Action
Target of Action
The primary target of (4-Iodophenyl) 4-methylbenzenesulfonate is the surface of certain metals, such as Aluminum 1005 . The compound acts as a corrosion inhibitor, preventing the deterioration of the metal in acidic environments .
Mode of Action
This compound interacts with the metal surface, forming a protective layer that prevents the corrosive action of the surrounding acidic medium . This interaction is facilitated by the compound’s molecular structure, which allows it to adsorb onto the metal surface .
Biochemical Pathways
This disruption prevents the metal from undergoing oxidation, a key step in the corrosion process .
Pharmacokinetics
The compound’s effectiveness as a corrosion inhibitor suggests that it remains stable and active in acidic environments for a significant period .
Result of Action
The result of this compound’s action is the prevention of metal corrosion. By inhibiting corrosion, the compound helps to preserve the integrity and extend the lifespan of the metal .
Action Environment
The action of this compound is influenced by environmental factors such as the acidity of the environment and the presence of other chemical species. The compound exhibits excellent inhibitory properties in sulfuric acid, suggesting that it is particularly effective in highly acidic environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodophenyl) 4-methylbenzenesulfonate typically involves the reaction of 4-iodophenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is often conducted in large reactors with precise temperature and pressure control to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (4-Iodophenyl) 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted phenyl derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, such as phenols or alkylated derivatives.
Comparison with Similar Compounds
- (4-Bromophenyl) 4-methylbenzenesulfonate
- (4-Chlorophenyl) 4-methylbenzenesulfonate
- (4-Fluorophenyl) 4-methylbenzenesulfonate
Comparison: (4-Iodophenyl) 4-methylbenzenesulfonate is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine, chlorine, and fluorine. This makes it more reactive in substitution reactions, allowing for a broader range of chemical transformations .
Properties
IUPAC Name |
(4-iodophenyl) 4-methylbenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IO3S/c1-10-2-8-13(9-3-10)18(15,16)17-12-6-4-11(14)5-7-12/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXDGBOZDFYVGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306050 | |
Record name | (4-iodophenyl) 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60306050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24962-55-8 | |
Record name | NSC173913 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173913 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-iodophenyl) 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60306050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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